molecular formula C18H18N4O4 B2910431 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide CAS No. 1203048-02-5

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide

Cat. No.: B2910431
CAS No.: 1203048-02-5
M. Wt: 354.366
InChI Key: BRHYLIIHCKGNOR-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide is a complex organic compound that features a pyridazinone core, a methoxyphenyl group, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

    Formation of the Isoxazole Moiety: The isoxazole ring can be formed through a (3+2) cycloaddition reaction between nitrile oxides and alkenes or alkynes.

    Coupling Reactions: The final step involves coupling the pyridazinone core with the isoxazole moiety using amide bond formation techniques, typically employing coupling reagents like EDC$HCl or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy group to form corresponding phenol derivatives.

    Reduction: Reduction reactions can target the pyridazinone core or the isoxazole ring, leading to partially or fully reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)propanamide imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-11-10-16(26-21-11)19-18(24)12(2)22-17(23)9-8-15(20-22)13-4-6-14(25-3)7-5-13/h4-10,12H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHYLIIHCKGNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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